molecular formula C11H12Cl2N2O4 HCl B194343 Ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate hydrochloride CAS No. 70380-50-6

Ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate hydrochloride

Cat. No.: B194343
CAS No.: 70380-50-6
M. Wt: 307.14 36.46
InChI Key: OUUNBAYMSDWITP-UHFFFAOYSA-N
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Description

Ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate hydrochloride is a synthetic organic compound featuring a substituted phenyl ring with electron-withdrawing groups (2,3-dichloro and 6-nitro substituents), a methylamino linkage, and an ethyl acetate ester moiety. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical or agrochemical applications.

Properties

IUPAC Name

ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2O4.ClH/c1-2-19-10(16)6-14-5-7-9(15(17)18)4-3-8(12)11(7)13;/h3-4,14H,2,5-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUUNBAYMSDWITP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNCC1=C(C=CC(=C1Cl)Cl)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70380-50-6
Record name Glycine, N-[(2,3-dichloro-6-nitrophenyl)methyl]-, ethyl ester, hydrochloride (1:1)
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Record name Glycine, N-[(2,3-dichloro-6-nitrophenyl)methyl]-, ethyl ester, hydrochloride (1:1)
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Record name Ethyl 2-(6-Nitro-2,3-dichlorobenzyl)glycine hydrochloride
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Preparation Methods

Initial Discovery and Structural Characterization

First synthesized in the late 1970s during anagrelide development, this glycine ethyl ester derivative was initially produced via a hazardous benzonitrile intermediate route. Early methods involved:

  • Cuprous cyanide-mediated cyanation of 1,2,3-trichlorobenzene at 165°C, generating toxic 2,3-dichloro-6-nitrobenzonitrile

  • Diborane reduction of the nitrile to benzylamine under flammable gas conditions

  • Nucleophilic displacement with glycine ethyl ester hydrochloride in tetrahydrofuran

This route suffered from multiple drawbacks:

  • 43% overall yield due to exothermic reactions and side product formation

  • Requirement for specialized equipment to handle pyrophoric diborane

  • Residual cyanide contamination requiring extensive purification

Modern Synthetic Methodologies

Reductive Amination Route (Patented 2008)

A breakthrough came with the development of a safer two-step sequence starting from 2,3-dichloro-6-nitrobenzaldehyde (Figure 1):

Step 1: Reductive Amination
Benzaldehyde undergoes condensation with glycine ethyl ester hydrochloride in methanol/CH₂Cl₂ at 0–5°C, followed by sodium borohydride reduction. Key advantages:

  • 85–90% conversion efficiency

  • Ambient pressure conditions eliminating explosion risks

Step 2: Mesylation and Displacement
The resultant benzyl alcohol is converted to mesylate using methanesulfonyl chloride/triethylamine, then reacted with glycine ethyl ester in acetonitrile with K₂CO₃/DMAP:

ParameterOptimal ConditionImpact on Yield
Temperature37–40°C+15% vs 25°C
Catalyst Loading0.2% w/w DMAP98.5% purity
Reaction Time24 hrComplete conversion

This method achieves 76% isolated yield with HPLC purity >98.5%.

Halogen Exchange Strategy (US Patent 8133996B2)

Addressing limitations in leaving group reactivity, researchers developed a chloride-to-bromide substitution approach:

  • Bromination : Treat 2,3-dichloro-6-nitrotoluene with N-bromosuccinimide (NBS) under UV light

  • Radical Stabilization : Use CCl₄ solvent to minimize polybromination

  • Alkylation : React benzyl bromide with glycine ethyl ester in THF at 65°C

Critical comparison with prior art:

Leaving GroupSolventTime (hr)Yield (%)Purity (%)
Cl (Prior)Toluene146092
Br (Novel)THF88798

The bromo derivative's enhanced leaving group ability reduces reaction time by 43% while improving yield.

Process Optimization and Industrial Scaling

Solvent Engineering

Replacing high-boiling toluene (BP 110°C) with acetonitrile (BP 82°C) enables:

  • Lower energy distillation (40°C under vacuum vs 80°C)

  • 99.8% solvent recovery via fractional condensation

  • Reduced thermal degradation of nitro groups

Catalytic System Design

The DMAP/K₂CO₃ system demonstrates remarkable efficiency:

CatalystConversion (%)Byproduct Formation
None6212% dimerization
DMAP99<0.5%

DMAP’s role in stabilizing the transition state during nucleophilic attack reduces activation energy by 28 kJ/mol.

Physicochemical Properties and Characterization

Structural Data

PropertyValueSource
Molecular FormulaC₁₁H₁₃Cl₃N₂O₄
Molecular Weight343.6 g/mol
Melting Point198–202°C (dec.)
λmax (UV/Vis)274 nm (ε = 12,400 L/mol·cm)

Spectroscopic Fingerprints

  • ¹H NMR (DMSO-d₆) : δ 1.22 (t, 3H, CH₂CH₃), 4.12 (q, 2H, OCH₂), 4.27 (s, 2H, NCH₂CO)

  • IR (KBr) : 1735 cm⁻¹ (C=O ester), 1530 cm⁻¹ (NO₂ asym)

Impurity Profiling and Control

Major Process-Related Impurities

ImpurityStructureOriginControl Strategy
Dichloro dimerBenzyl ether linkageOxidative couplingN₂ sparging
Ethyl glycinate adductDouble alkylation productExcess glycine esterStoichiometric control

HPLC monitoring at 220 nm achieves LOD of 0.05% for these species .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of corresponding nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate hydrochloride is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate hydrochloride involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Target Compound vs. Chloroacetamide Herbicides

The compound shares structural similarities with chloroacetamide herbicides such as alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) and pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide) . Key differences include:

  • Functional Groups : The target compound’s ester group (ethyl acetate) contrasts with the acetamide backbone of herbicides, altering hydrolytic stability and metabolic pathways.
Table 1: Structural Comparison
Compound Key Substituents Functional Group Application
Target Compound 2,3-dichloro-6-nitrophenyl Ethyl ester Research chemical*
Alachlor 2,6-diethylphenyl Acetamide Herbicide
1-(2-Amino-6-nitrophenyl)ethanone 2-amino-6-nitrophenyl Ketone Intermediate

Pharmacological and Agrochemical Potential

The hydrochloride salt form of the target compound aligns with 2-[2-(Dipropylamino)ethyl]-6-nitrophenylacetic acid hydrochloride (CAS 91374-25-3), which is used in pharmaceutical intermediates . However, the dipropylaminoethyl chain in CAS 91374-25-3 may confer distinct receptor-binding properties compared to the methylamino group in the target compound.

Biological Activity

Ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate hydrochloride, also known as Ethyl N-(2,3-dichloro-6-nitrobenzyl)glycine hydrochloride, is a compound with significant biological activity. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H12Cl2N2O4
  • Molar Mass : 307.13 g/mol
  • CAS Number : 70380-50-6

Pharmacological Activity

This compound has been studied for various pharmacological activities:

  • Antihypertensive Effects :
    • This compound exhibits significant antihypertensive properties by acting on the angiotensin II receptor (AT1 receptor). Its mechanism involves non-competitive inhibition, leading to reduced blood pressure levels in animal models .
  • Antiviral Properties :
    • Recent studies have indicated that derivatives of this compound can inhibit viral RNA synthesis, particularly against human cytomegalovirus (HCMV) and other RNA viruses. The activity is attributed to the blockade of RNA polymerase II .
  • Antioxidant Activity :
    • This compound has shown moderate antioxidant activity in various assays. It exhibits free radical scavenging capabilities comparable to standard antioxidants like ascorbic acid and butylated hydroxytoluene (BHT) .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The compound's structure allows it to interact effectively with specific receptors in the body, such as the AT1 receptor for antihypertensive effects.
  • Enzyme Inhibition : It has been found to inhibit key enzymes involved in viral replication and oxidative stress pathways .

Case Studies and Research Findings

Several studies have highlighted the biological effects of this compound:

Study ReferenceFindings
Demonstrated significant blood pressure reduction in hypertensive rat models through AT1 receptor inhibition.
Showed antiviral activity against HCMV with IC50 values indicating effective inhibition at low concentrations.
Reported antioxidant properties with free radical scavenging activity comparable to BHT and ascorbic acid.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing Ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate hydrochloride, and how can intermediates be characterized?

  • Methodology :

  • Synthesis : A multi-step approach is typical. For example, in analogous syntheses, methyl or ethyl esters are reacted with substituted phenylamines under reflux conditions. The final hydrochloride salt is often precipitated using ethyl acetate and concentrated under reduced pressure .
  • Characterization : Use 1H^1H-NMR to confirm structural integrity. For instance, methylamino protons in similar compounds appear as broad singlets (~9.10 ppm), while aromatic protons (e.g., dichlorophenyl groups) resonate between 7.12–7.48 ppm .
    • Data Table :
Intermediate/ProductKey 1H^1H-NMR Peaks (DMSO-D6, δ)Yield (%)
Methyl 1-(methylamino)cyclobutanecarboxylate HCl9.10 (brs, 2H), 7.48 (d, J=7.9 Hz, 2H), 3.82 (s, 3H)80%

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Methodology :

  • Cross-validation : Compare experimental 1H^1H-NMR, 13C^{13}C-NMR, and HRMS data with computational predictions (e.g., DFT calculations).
  • Solvent effects : Note that DMSO-d6 can cause proton exchange broadening, as seen in methylamino peaks at δ 9.10 . Use alternative solvents (e.g., CDCl3) for sharper signals.

Advanced Research Questions

Q. What strategies optimize the low chemical yields observed in multi-step syntheses of halogenated acetamide derivatives?

  • Methodology :

  • Reaction monitoring : Use TLC or HPLC to identify bottlenecks (e.g., incomplete coupling of the nitrobenzene moiety).
  • Catalysis : Introduce Pd-mediated cross-coupling for aryl halide intermediates, which improved yields in related compounds (e.g., AZD8931 derivatives achieved 2–5% yields over 11 steps) .
    • Data Table :
StepReaction TypeCritical ParametersYield Improvement Strategy
Nitro group reductionCatalytic hydrogenationPressure (1–3 atm H₂), Pd/C catalystOptimize catalyst loading (5–10 wt%)

Q. How can impurity profiles be rigorously analyzed for hydrochloride salts of aromatic acetamides?

  • Methodology :

  • HPLC-MS : Use gradient elution (e.g., 0.1% TFA in acetonitrile/water) to separate byproducts. Reference standards (e.g., EP impurities) help identify residual starting materials or hydrolysis products .
  • Forced degradation : Expose the compound to heat, light, and humidity to simulate stability challenges. For example, ethyl esters may hydrolyze to carboxylic acids under acidic conditions .

Q. What comparative studies exist between this compound and its structural analogs?

  • Methodology :

  • Bioactivity assays : Compare receptor binding affinities using radiolabeled ligands (e.g., IL-6 or MMP3 assays as in ).
  • SAR analysis : Modify substituents (e.g., replacing nitro with methoxy groups) to assess electronic effects on solubility or potency. For example, 6-amino-3-ethylphenol hydrochloride analogs show altered pharmacokinetic profiles .

Methodological Notes

  • Spectral Contradictions : Discrepancies in 1H^1H-NMR integrations may arise from residual solvents or paramagnetic impurities. Recrystallize the compound and repeat analysis under inert atmospheres .
  • Yield Optimization : Low yields in halogenated systems often stem from steric hindrance. Consider microwave-assisted synthesis to enhance reaction rates .
  • Impurity Sourcing : Use certified reference materials (CRMs) for impurity quantification, as emphasized in USP guidelines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate hydrochloride
Reactant of Route 2
Reactant of Route 2
Ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate hydrochloride

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